N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
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Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H15FN4O3S and its molecular weight is 374.39. The purity is usually 95%.
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Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, featuring a pyridazine core and a sulfonamide group, suggests possible interactions with various biological targets, particularly in the realm of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19FN4O2S
- Molecular Weight : 380.45 g/mol
- CAS Number : 1435980-78-1
The compound's structure includes a fluorophenyl moiety, which may enhance its lipophilicity and biological activity. The presence of the sulfonamide group is significant as sulfonamides are known for their antibacterial properties.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds similar to this compound. In particular, the compound's activity against carbonic anhydrase II (CA II) has been evaluated.
Compound | Inhibition Constant (Ki) | Activity |
---|---|---|
This compound | 0.67 μM | Moderate Inhibitor |
Other Sulfonamides | Varies | Variable |
The compound exhibited moderate inhibition of CA II, indicating its potential as a therapeutic agent in conditions where modulation of carbonic anhydrase activity is beneficial, such as in glaucoma or certain types of cancer.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be developed further as an antibiotic agent.
Case Studies and Research Findings
- Study on CA II Inhibition : A recent study synthesized a series of sulfonamide derivatives and tested them for their inhibitory effects on CA II. Among these, this compound was identified as one of the more effective inhibitors, with a Ki value indicating significant binding affinity to the enzyme .
- Antimicrobial Efficacy : Another research effort involved testing various sulfonamide derivatives for their antimicrobial properties against clinical isolates. The results indicated that compounds with similar structural features to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c18-14-5-3-13(4-6-14)16-7-8-17(23)22(21-16)11-10-20-26(24,25)15-2-1-9-19-12-15/h1-9,12,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNTJIYHPHTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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